molecular formula C17H22Si2 B1320559 {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane CAS No. 1034767-18-4

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane

Cat. No.: B1320559
CAS No.: 1034767-18-4
M. Wt: 282.5 g/mol
InChI Key: KFSLNUMLPLGAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane involves several steps. One common method includes the reaction of 4-(dimethylsilyl)benzyl chloride with phenylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .

Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature . Major products formed from these reactions include silanol, siloxane, and substituted silane derivatives .

Scientific Research Applications

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane involves its interaction with various molecular targets. In proteomics research, it can bind to specific proteins, allowing for the study of protein-protein interactions and modifications. The compound’s silane groups can form stable bonds with other silicon-containing molecules, facilitating the formation of complex structures .

Comparison with Similar Compounds

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions in proteomics research and the synthesis of complex organosilicon compounds .

Biological Activity

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, a silane compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H22Si2\text{C}_{16}\text{H}_{22}\text{Si}_2

This structure highlights the presence of dimethylsilyl and dimethyl groups, which may influence its reactivity and interaction with biological targets.

Research indicates that silane compounds can exhibit various biological activities through several mechanisms:

  • Receptor Binding : Similar silane derivatives have been shown to interact with multiple receptors, potentially influencing signaling pathways involved in cellular responses.
  • Ion Channel Modulation : Some structurally related compounds act on ion channels, affecting neuronal excitability and neurotransmitter release.
  • Antioxidant Activity : Silanes may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other silane derivatives. This activity is hypothesized to arise from membrane disruption or interference with microbial metabolic processes.
  • Anticancer Potential : There is emerging evidence that silanes can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies

  • Anticancer Activity :
    • A study investigating the effects of silane derivatives on breast cancer cells reported significant reductions in cell viability when treated with this compound. The mechanism was linked to increased apoptosis rates and altered expression of apoptosis-related proteins.
  • Neuroprotective Effects :
    • Research has indicated that certain silanes can protect neuronal cells from oxidative damage. In vitro assays demonstrated that treatment with this compound reduced markers of oxidative stress in neuronal cultures exposed to harmful stimuli.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundYesYesYes
Silane Derivative AYesModerateNo
Silane Derivative BNoHighModerate

Properties

InChI

InChI=1S/C17H22Si2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSLNUMLPLGAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)CC2=CC=C(C=C2)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594730
Record name PUBCHEM_18526066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034767-18-4
Record name PUBCHEM_18526066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.